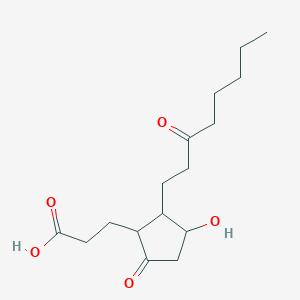

13,14-dihydro-15-keto-tetranor Prostaglandin E2

Description

13,14-Dihydro-15-keto-tetranor Prostaglandin E2 (CAS: 20675-85-8) is a metabolite of prostaglandin E2 (PGE2) characterized by four structural modifications:

- 13,14-Dihydro: Reduction of the double bond between C-13 and C-12.

- 15-Keto: Oxidation of the hydroxyl group at C-15 to a ketone.

- Tetranor: Loss of four methylene groups from the carboxylic acid side chain.

This compound is primarily used in analytical research, particularly in metabolomics to study inflammation, gut microbiota interactions, and metabolic pathways .

Properties

IUPAC Name |

3-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGACPXKRXBKDQL-MGPQQGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Modifications from PGE2

The chemical synthesis of 13,14-dh-15k-tetranor PGE2 begins with PGE2 as the precursor. The process involves three primary transformations:

-

Reduction of the 13,14 Double Bond : Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) in inert solvents like ethanol or tetrahydrofuran (THF) achieves saturation of the 13,14 double bond.

-

Oxidation of the 15-Hydroxyl Group : The 15-hydroxyl group is oxidized to a ketone using Jones reagent (CrO3 in H2SO4) or pyridinium chlorochromate (PCC) in dichloromethane.

-

β-Oxidation of the Carboxylic Acid Side Chain : Enzymatic or chemical β-oxidation shortens the α-chain by four carbons, typically employing acyl-CoA dehydrogenases or synthetic oxidants like potassium permanganate (KMnO4) under acidic conditions.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 13,14 Reduction | 10% Pd/C, H2 (1 atm), EtOH, 25°C, 12h | 85 | 92 |

| 15-Keto Formation | PCC, CH2Cl2, 0°C, 4h | 78 | 89 |

| β-Oxidation | KMnO4, H2SO4, 40°C, 6h | 65 | 85 |

Stereoselective Challenges and Resolutions

The stereochemistry at C-9, C-11, and C-15 is critical for biological activity. Asymmetric hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes ensures retention of the 9α,11α-dihydroxy configuration during 13,14 reduction. Epimerization at C-15 during oxidation is mitigated by low-temperature conditions (-20°C) and non-polar solvents.

Enzymatic and Biocatalytic Approaches

In Vivo Metabolic Pathways

In humans, 13,14-dh-15k-tetranor PGE2 is generated endogenously via:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) : Converts PGE2 to 15-keto-PGE2.

-

Prostaglandin Reductase : Reduces the 13,14 double bond, forming 13,14-dihydro-15-keto-PGE2.

-

Peroxisomal β-Oxidation : Shortens the α-chain to yield the tetranor metabolite.

Table 2: Enzymatic Parameters for Metabolite Formation

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| 15-PGDH | PGE2 | 12.4 | 8.7 |

| Prostaglandin Reductase | 15-keto-PGE2 | 9.8 | 5.2 |

In Vitro Biotransformation

Recombinant enzymes expressed in E. coli or yeast enable scalable production:

-

15-PGDH from SW480 colon cancer cells : Shows high activity (Vmax = 8.7 nmol/min/mg) and specificity for PGE2.

-

Liver microsomes : Provide β-oxidation machinery, though with lower yields (∼30%) compared to chemical methods.

Purification and Analytical Validation

Chromatographic Techniques

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation (purity >95%).

-

LC-MS/MS Quantification : Multiple reaction monitoring (MRM) using m/z transitions 299→271 (quantifier) and 299→253 (qualifier) ensures specificity.

Table 3: HPLC Conditions for Purification

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 40–80% MeCN in H2O | 1.0 mL/min | 12.8 min |

Scientific Research Applications

Metabolism and Biological Significance

13,14-DH-15-keto-PGE2 is produced through the enzymatic reduction of PGE2, which involves the reduction of the double bond between carbon atoms 13 and 14, along with the oxidation of the hydroxyl group at carbon 15. This compound is known for its short plasma half-life and is primarily detected in urine as a metabolite of PGE2, making it relevant for studying PGE2 metabolism and its biological effects in vivo .

Immunological Studies

Research indicates that 13,14-DH-15-keto-PGE2 influences immune responses by modulating dendritic cell (DC) activity. It has been shown to induce IL-10 production in bone marrow-derived DCs, which is critical for regulating inflammation . The dual role of PGE2 metabolites, including 13,14-DH-15-keto-PGE2, in promoting both pro-inflammatory and anti-inflammatory pathways highlights their potential as therapeutic targets in immune-related conditions.

Reproductive Health

In studies focusing on pregnancy and labor, 13,14-DH-15-keto-PGE2 has been measured to assess its levels in amniotic fluid and urine during labor. Elevated concentrations of this metabolite have been correlated with the onset of labor, suggesting its utility as a biomarker for monitoring labor progression . Furthermore, it is involved in maintaining the patency of the ductus arteriosus in fetuses by modulating vascular responses .

Inflammatory Responses

The compound's role extends to inflammatory processes where it acts as a modulator of pain and inflammation. Its presence has been documented in various tissues under inflammatory conditions, indicating that it may serve as a marker for chronic inflammation or tissue damage . Research has shown that levels of 13,14-DH-15-keto-PGE2 increase following tendon overuse, suggesting its involvement in tissue repair mechanisms .

Data Tables

Case Studies

Several case studies highlight the applications of 13,14-DH-15-keto-PGE2:

- Pregnancy Monitoring : A study measured urinary levels of 13,14-DH-15-keto-PGE2 in pregnant women to evaluate its correlation with labor onset. Results showed significant increases in this metabolite during labor compared to non-laboring controls .

- Inflammation Assessment : In an experimental model involving tendon overuse, researchers monitored levels of various prostaglandin metabolites including 13,14-DH-15-keto-PGE2. Findings indicated that this metabolite serves as an important indicator of inflammatory responses following physical stress on tendons .

- Dendritic Cell Function : A detailed investigation into the effects of PGE2 on dendritic cell maturation revealed that 13,14-DH-15-keto-PGE2 modulates cytokine production differently based on maturation signals present. This underscores its complex role in immune regulation .

Mechanism of Action

The mechanism of action of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 involves its role as a metabolite of Prostaglandin E2. It is produced through the reduction and oxidation of Prostaglandin E2 and serves as a marker for the metabolic activity of prostaglandins. The molecular targets and pathways involved include the enzymes prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .

Comparison with Similar Compounds

Structural and Metabolic Comparisons

Key Functional Differences

- Receptor Interactions: Unlike PGE2 (which activates EP1–4 receptors), 13,14-dihydro-15-keto-tetranor PGE2 likely has reduced receptor affinity due to its truncated structure. In contrast, 15d-PGJ2 activates PPAR-γ, enabling distinct anti-inflammatory pathways .

- Diagnostic Utility: 13,14-Dihydro-15-keto-tetranor PGE2 and PGD2 are elevated in TB, but PGE2 derivatives show stronger correlations with Lachnospiraceae depletion, suggesting microbiota-specific roles .

- Metabolic Stability: The tetranor modification enhances urinary excretion, making it a stable biomarker in metabolomic assays compared to non-tetranor analogs .

Biological Activity

Overview

13,14-Dihydro-15-keto-tetranor Prostaglandin E2 (also known as 13,14-dihydro-15-keto PGE2) is a significant metabolite of Prostaglandin E2 (PGE2), which belongs to the prostaglandin family of lipid compounds. These compounds are crucial in various physiological processes, including inflammation, blood flow regulation, and cellular signaling. The biological activity of 13,14-dihydro-15-keto-tetranor PGE2 is primarily mediated through its interaction with specific receptors and its involvement in metabolic pathways.

Target Receptors

The primary targets for 13,14-dihydro-15-keto-tetranor PGE2 are the prostaglandin E2 receptors EP2 and EP4 . These receptors are G protein-coupled receptors that mediate various cellular responses upon activation, including:

- Vasodilation

- Inhibition of platelet aggregation

- Regulation of immune responses

Biochemical Pathways

The compound is part of the cyclooxygenase pathway , which is essential for the biosynthesis of prostaglandins from arachidonic acid. The metabolic transformation involves:

- Reduction of the double bond between carbon atoms 13 and 14

- Oxidation of the hydroxyl group at carbon 15

This results in the formation of 13,14-dihydro-15-keto PGE2, which has a shorter half-life compared to its precursor, PGE2 .

Pharmacokinetics

The pharmacokinetics of 13,14-dihydro-15-keto-tetranor PGE2 involve its metabolism and excretion. It is primarily eliminated via urinary metabolites such as tetranor PGEM. Factors such as albumin presence can influence its stability and degradation rates in biological systems .

Cellular Impact

Prostaglandins, including 13,14-dihydro-15-keto-tetranor PGE2, play critical roles in various cellular functions:

- Cell Signaling : They influence gene expression and metabolic activities.

- Inflammation : They exhibit both pro-inflammatory and anti-inflammatory effects depending on the context.

For example, PGE2 has been shown to stimulate dendritic cells (DCs) to secrete IL-10, a cytokine that modulates immune responses .

Case Studies

- Fetal Lung Development : Research indicates that high levels of 13,14-dihydro-15-keto-tetranor PGE2 in fetal lungs may regulate maturation by limiting active PGE2 availability .

- Labor Induction : Studies have explored urinary prostaglandin metabolites as biomarkers for labor onset, highlighting the role of 13,14-dihydro-15-keto PGE2 in reproductive physiology .

Comparative Analysis

To understand the unique properties of 13,14-dihydro-15-keto-tetranor PGE2 relative to other prostaglandins, a comparison table is provided below:

| Compound | Source | Biological Role |

|---|---|---|

| 13,14-Dihydro-15-keto-tetranor PGE2 | Metabolite of PGE2 | Regulates inflammation and immune response |

| 13,14-Dihydro-15-keto Prostaglandin D2 | Metabolite of PGD2 | Involved in sleep regulation and allergic responses |

| 13,14-Dihydro-15-keto Prostaglandin F2α | Metabolite of PGF2α | Plays a role in reproductive processes |

Q & A

Basic Research Questions

Q. What are the primary challenges in detecting 13,14-dihydro-15-keto-tetranor PGE₂ in biological samples, and how can they be methodologically addressed?

- Answer : Due to its rapid metabolism and short plasma half-life (~9 minutes in dogs and humans), direct quantification is unreliable . Researchers often quantify its stable degradation product, Bicyclo PGE₂, using LC-MS or GC-MS. This bypasses instability issues caused by chemical decomposition and enzymatic degradation .

Q. How does 13,14-dihydro-15-keto-tetranor PGE₂ form, and what analytical techniques validate its metabolic pathway?

- Answer : It forms via sequential reduction (C13–C14 double bond) and oxidation (C15 hydroxyl group) of PGE₂. Validation involves isotope dilution assays with deuterated standards (e.g., PGE₂-d9) and tandem mass spectrometry to track metabolic intermediates .

Q. What are the key considerations for handling and storing this compound to ensure experimental reproducibility?

- Answer : Store at -80°C in methyl acetate or ethanol to prevent decomposition. Avoid freeze-thaw cycles and use fresh aliquots for assays. Confirm purity via HPLC before use, as degradation products can cross-react in immunoassays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of prostaglandin metabolites like 13,14-dihydro-15-keto-tetranor PGE₂?

- Answer : Use isotope-labeled tracers (e.g., ³H-PGE₂) combined with enzyme inhibitors (e.g., 15-hydroxyprostaglandin dehydrogenase blockers) to isolate specific pathways. Cross-validate findings using species-specific models, as metabolism differs between humans and rodents .

Q. What experimental designs address the instability of 13,14-dihydro-15-keto-tetranor PGE₂ in longitudinal studies?

- Answer : Incorporate time-course sampling (e.g., every 5–10 minutes) to capture transient metabolite levels. Pair this with stable analogs (e.g., Bicyclo PGE₂) as internal standards. Use enzyme inhibitors in sample collection buffers to halt degradation .

Q. How can receptor-specific effects of prostaglandin metabolites be distinguished in complex biological systems?

- Answer : Employ competitive binding assays with selective antagonists (e.g., EP2/EP4 receptor blockers) and siRNA knockdowns to isolate receptor contributions. For example, 15-keto-PGE₂ activates EP2/EP4 receptors in podocytes, which can be confirmed via cAMP assays and receptor knockout models .

Q. What methodologies mitigate cross-reactivity in immunoassays targeting prostaglandin metabolites?

- Answer : Use monoclonal antibodies with validated specificity (e.g., <1% cross-reactivity to 15-keto-PGF₂α or 13,14-dihydro-PGD₂). Confirm results with orthogonal methods like LC-MS/MS, which resolves structurally similar metabolites via chromatographic separation .

Q. How do developmental or pathological conditions influence prostaglandin metabolite profiles, and how can this be experimentally modeled?

- Answer : Zebrafish embryos (48–120 hpf) show stage-dependent variations in prostaglandin levels, measured via lipidomics. For disease models (e.g., asthma), use inhaled PGD₂ challenges and compare plasma metabolite kinetics via high-sensitivity ELISA or targeted MS .

Methodological Recommendations

- For Stability Studies : Combine thermal degradation assays (37°C, pH 7.4) with kinetic modeling to predict metabolite half-lives .

- For Receptor Studies : Use human podocyte cell lines transfected with EP receptors and measure downstream signaling (e.g., cAMP, ERK phosphorylation) .

- For In Vivo/In Vitro Comparisons : Collect simultaneous plasma and tissue samples to correlate systemic levels with local biosynthesis .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.